Cas no 2763779-52-6 (Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride)

Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride 化学的及び物理的性質
名前と識別子
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- methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride
- Z5880541983
- Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride
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- インチ: 1S/C7H13NO2.ClH/c1-7(4-8-5-7)3-6(9)10-2;/h8H,3-5H2,1-2H3;1H
- InChIKey: QQMMZDZZRZDXAZ-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C(CC1(C)CNC1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 141
- トポロジー分子極性表面積: 38.3
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37363540-1.0g |
methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |
2763779-52-6 | 95.0% | 1.0g |
$1829.0 | 2025-03-18 | |
Enamine | EN300-37363540-5.0g |
methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |
2763779-52-6 | 95.0% | 5.0g |
$5304.0 | 2025-03-18 | |
1PlusChem | 1P027WEQ-500mg |
methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |
2763779-52-6 | 95% | 500mg |
$1827.00 | 2024-05-07 | |
1PlusChem | 1P027WEQ-10g |
methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |
2763779-52-6 | 95% | 10g |
$9785.00 | 2024-05-07 | |
Aaron | AR027WN2-250mg |
methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |
2763779-52-6 | 95% | 250mg |
$1270.00 | 2025-02-15 | |
Aaron | AR027WN2-500mg |
methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |
2763779-52-6 | 95% | 500mg |
$1989.00 | 2025-02-15 | |
Aaron | AR027WN2-10g |
methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |
2763779-52-6 | 95% | 10g |
$10841.00 | 2023-12-15 | |
Enamine | EN300-37363540-10.0g |
methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |
2763779-52-6 | 95.0% | 10.0g |
$7866.0 | 2025-03-18 | |
Enamine | EN300-37363540-0.25g |
methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |
2763779-52-6 | 95.0% | 0.25g |
$905.0 | 2025-03-18 | |
Enamine | EN300-37363540-0.1g |
methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |
2763779-52-6 | 95.0% | 0.1g |
$633.0 | 2025-03-18 |
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochlorideに関する追加情報
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride: A Comprehensive Overview
Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride, identified by the CAS number 2763779-52-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and chemical synthesis.
The molecular structure of Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride comprises a methyl group attached to an acetate moiety, which is further connected to a 3-methylazetidine ring. The azetidine ring, a four-membered cyclic amine, introduces interesting stereochemical properties and reactivity into the molecule. The hydrochloride salt form suggests that this compound is often used in its protonated state, which may influence its solubility and bioavailability.
Recent studies have explored the synthesis and characterization of Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride. Researchers have developed efficient synthetic routes to this compound, leveraging modern organic chemistry techniques such as catalytic asymmetric synthesis and microwave-assisted reactions. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for pharmaceutical applications.
In terms of pharmacological properties, Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate specific biological targets, such as ion channels or enzymes, has been investigated in vitro and in animal models. These studies suggest that the compound may have applications in treating conditions such as epilepsy or pain management, although further research is needed to confirm these findings.
The stereochemistry of Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride plays a crucial role in its biological activity. The presence of chiral centers within the molecule allows for enantiomeric forms, which can exhibit different pharmacokinetic profiles and efficacy. Advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, have been employed to determine the absolute configuration of the compound.
From an industrial perspective, the production of Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride involves multi-step synthetic processes that require careful optimization. The use of green chemistry principles has become increasingly important in this context, with researchers seeking to minimize waste and reduce environmental impact during synthesis.
In conclusion, Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride, with its unique chemical structure and promising pharmacological properties, represents an exciting area of research in contemporary organic chemistry and drug discovery. As ongoing studies continue to unravel its potential applications, this compound stands at the forefront of scientific innovation.
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